molecular formula C12H12FI B2725107 1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287311-38-8

1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2725107
CAS RN: 2287311-38-8
M. Wt: 302.131
InChI Key: JHRFTULDXPOIJE-UHFFFAOYSA-N
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Description

“1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane” is a compound that involves a bicyclo[1.1.1]pentane (BCP) unit . BCP is a small, 3-dimensional, strained ring structure . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Synthesis Analysis

The synthesis of BCP derivatives has been a subject of extensive research . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The synthesis involves a one-pot iodopentafluorosulfanylation . The synthesis of these 1,2-difunctionalized bicyclo[1.1.1]pentane building blocks has been reported .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The core of the compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Chemical Reactions Analysis

The chemical reactions involving BCP derivatives have been studied . A continuous flow process to generate [1.1.1]propellane on demand has been presented, rendering solutions of [1.1.1]propellane that can directly be derivatised into various BCP species .


Physical And Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The properties of BCP derivatives have been found to influence their permeability, aqueous solubility, and in vitro metabolic stability .

Mechanism of Action

The mechanism of action of BCP derivatives in the realm of drug discovery is related to their bioisosteric properties . They have been found to increase or equal solubility, potency, and metabolic stability of lead compounds .

Safety and Hazards

BCP derivatives have been found to be sensitive to impacts . Impact sensitivity testing was performed on available samples that flagged on the Vertex-modified Yoshida Curve . Six of ten BCPs tested showed sensitivity to decomposition from impacts .

Future Directions

The future directions in the research of BCP derivatives involve the development of more practical and scalable methods for their synthesis . There is also a need for more research on the direct functionalisation of the bridge positions in a controlled manner .

properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFTULDXPOIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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